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molecular formula C11H15ClN2O3S B8019288 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine CAS No. 260441-45-0

2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine

Cat. No. B8019288
M. Wt: 290.77 g/mol
InChI Key: JTZDWXOSZJWUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342020B2

Procedure details

To a solution 2-(4-piperidinyloxy) -5-chloropyridine(12.9 g, 0.06 mol) and Et3N (25.4 ml, 0.182 mol) in dry dichloromethane (400 ml) at 0° C. and under Argon, was added methanesulfonyl chloride (5.3 ml, 0.067 mol) in dry dichloromethane (100 ml), dropwise. The mixture was stirred for 20 hours at room temperature. The mixture was diluted with dichloromethane (250 ml), then washed with water (×3) then brine. The organic layers were dried with Na2SO4 and evaporated in vacuo. The residue was triturated and washed with diethylether to give 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine (15.1 g) as a pale yellow solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=2)[CH2:3][CH2:2]1.CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>ClCCl>[CH3:22][S:23]([N:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=2)[CH2:3][CH2:2]1)(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
N1CCC(CC1)OC1=NC=C(C=C1)Cl
Name
Quantity
25.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated
WASH
Type
WASH
Details
washed with diethylether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC(CC1)OC1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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